![molecular formula C17H16N2O4 B3985527 5-nitro-6-(3-phenoxyphenyl)-2-piperidinone](/img/structure/B3985527.png)
5-nitro-6-(3-phenoxyphenyl)-2-piperidinone
Overview
Description
5-nitro-6-(3-phenoxyphenyl)-2-piperidinone, commonly known as NPP, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. NPP belongs to the family of nitroaromatic compounds, which have been shown to exhibit various pharmacological properties such as antibacterial, antifungal, antiviral, and anticancer activities.
Mechanism of Action
The exact mechanism of action of NPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. NPP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function. NPP has also been shown to bind to the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This binding leads to an increase in the levels of dopamine, which is believed to improve mood and motivation.
Biochemical and Physiological Effects
NPP has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to improve cognitive function, mood, and motivation. NPP has also been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as certain cancer cell lines.
Advantages and Limitations for Lab Experiments
NPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied in scientific research, which means that there is a large body of literature on its properties and applications. However, NPP also has some limitations for lab experiments. It is a relatively complex compound, which means that it may be difficult to synthesize and purify in large quantities. It is also a nitroaromatic compound, which means that it may exhibit certain toxicities and side effects.
Future Directions
There are several future directions for the study of NPP. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is the investigation of its potential use as an antibacterial, antifungal, antiviral, or anticancer agent. Additionally, further studies may be needed to fully understand the mechanism of action of NPP and its biochemical and physiological effects.
Scientific Research Applications
NPP has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit various pharmacological activities such as antibacterial, antifungal, antiviral, and anticancer activities. NPP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
5-nitro-6-(3-phenoxyphenyl)piperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-16-10-9-15(19(21)22)17(18-16)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-8,11,15,17H,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGFMZDPQSGLHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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